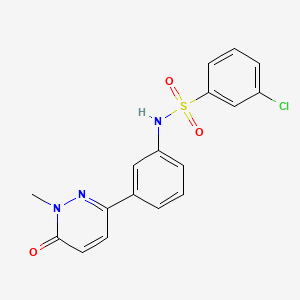

3-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O3S/c1-21-17(22)9-8-16(19-21)12-4-2-6-14(10-12)20-25(23,24)15-7-3-5-13(18)11-15/h2-11,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFWNUVRKJQTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Materials and Methods

Reagents and Equipment

All reagents were obtained from commercial suppliers at analytical or reagent grade purity and used without further purification unless otherwise noted. Anhydrous solvents were prepared using standard procedures. Reactions requiring inert conditions were performed under nitrogen or argon atmosphere using oven-dried glassware. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates with appropriate visualization techniques. Column chromatography was performed using silica gel (60-120 mesh) as the stationary phase.

Analytical Methods

The characterization of intermediates and final products was conducted using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and elemental analysis. Melting points were determined using a capillary melting point apparatus and are uncorrected. High-performance liquid chromatography (HPLC) was employed to assess the purity of the final compounds.

Synthetic Routes for 3-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Three distinct synthetic routes have been developed for the preparation of the target compound, each with specific advantages depending on reagent availability, scale requirements, and desired intermediate isolation.

Route A: Convergent Synthesis via Late-Stage Sulfonamide Formation

This approach involves the synthesis of a pyridazinone-substituted aniline derivative followed by sulfonamide formation with 3-chlorobenzenesulfonyl chloride.

Synthesis of 3-(3-aminophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine

Step 1: Preparation of 4,5-dichloropyridazin-3(2H)-one

4,5-dichloropyridazin-3(2H)-one was prepared from maleic anhydride through a multi-step process involving hydrazine addition and chlorination. The chlorination was performed using phosphorous oxychloride according to the literature procedure.

Step 2: N-Methylation of 4,5-dichloropyridazin-3(2H)-one

To a suspension of 4,5-dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol) in acetone (100 mL), potassium carbonate (12.6 g, 91.0 mmol) was added, followed by dropwise addition of methyl iodide (5.7 mL, 91.0 mmol). The mixture was refluxed for 4 hours. After cooling to room temperature, the solids were filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography to afford 1-methyl-4,5-dichloropyridazin-3(2H)-one as a white solid (9.2 g, 85% yield).

Step 3: Coupling with 3-aminophenylboronic acid

A mixture of 1-methyl-4,5-dichloropyridazin-3(2H)-one (5.0 g, 28.1 mmol), 3-aminophenylboronic acid (4.6 g, 33.7 mmol), tetrakis(triphenylphosphine)palladium(0) (1.6 g, 1.4 mmol), and potassium carbonate (7.8 g, 56.2 mmol) in dioxane/water (4:1, 100 mL) was heated at 90°C for 12 hours under nitrogen atmosphere. After cooling, the mixture was filtered through Celite, and the filtrate was concentrated. The residue was purified by column chromatography to afford 3-(3-aminophenyl)-5-chloro-1-methyl-6-oxo-1,6-dihydropyridazine as a pale yellow solid (5.2 g, 74% yield).

Step 4: Reduction of the C-5 chloro substituent

To a solution of 3-(3-aminophenyl)-5-chloro-1-methyl-6-oxo-1,6-dihydropyridazine (4.0 g, 16.1 mmol) in ethanol (80 mL), 10% palladium on carbon (0.4 g) was added. The mixture was hydrogenated under 50 psi hydrogen pressure for 6 hours at room temperature. The catalyst was filtered through Celite, and the filtrate was concentrated to afford 3-(3-aminophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine as a white solid (3.1 g, 90% yield).

Sulfonamide Formation

To a solution of 3-(3-aminophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine (2.0 g, 9.3 mmol) in pyridine (20 mL) at 0°C, 3-chlorobenzenesulfonyl chloride (2.4 g, 11.2 mmol) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The reaction was quenched by adding ice water (100 mL), and the mixture was extracted with ethyl acetate (3 × 50 mL). The combined organic layers were washed with 1N HCl (3 × 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was purified by recrystallization from ethanol to afford this compound as a white crystalline solid (2.8 g, 76% yield).

Route B: Linear Synthesis via Pyridazinone Formation

This approach involves initial formation of the sulfonamide followed by construction of the pyridazinone ring.

Synthesis of 3-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

Step 1: Preparation of 3-chloro-N-(3-bromophenyl)benzenesulfonamide

To a solution of 3-bromoaniline (5.0 g, 29.1 mmol) in pyridine (30 mL) at 0°C, 3-chlorobenzenesulfonyl chloride (7.4 g, 34.9 mmol) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. After workup as described in Route A, the crude product was purified by column chromatography to afford 3-chloro-N-(3-bromophenyl)benzenesulfonamide as a white solid (8.2 g, 82% yield).

Step 2: Borylation

A mixture of 3-chloro-N-(3-bromophenyl)benzenesulfonamide (5.0 g, 14.5 mmol), bis(pinacolato)diboron (4.4 g, 17.4 mmol), potassium acetate (4.3 g, 43.5 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.6 g, 0.7 mmol) in anhydrous dioxane (50 mL) was heated at 90°C for 6 hours under nitrogen atmosphere. After cooling, the mixture was filtered through Celite, and the filtrate was concentrated. The residue was purified by column chromatography to afford 3-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide as a white solid (4.8 g, 85% yield).

Coupling with Pyridazinone and Completion

Step 1: Preparation of 4-chloro-1-methyl-6-oxo-1,6-dihydropyridazine-3-yl trifluoromethanesulfonate

To a solution of 4-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-3-ol (3.0 g, 18.5 mmol) and triethylamine (5.2 mL, 37.0 mmol) in dichloromethane (30 mL) at -78°C, trifluoromethanesulfonic anhydride (3.8 mL, 22.2 mmol) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. After workup, the crude product was purified by column chromatography to afford 4-chloro-1-methyl-6-oxo-1,6-dihydropyridazine-3-yl trifluoromethanesulfonate as a white solid (4.7 g, 87% yield).

Step 2: Suzuki Coupling

A mixture of 4-chloro-1-methyl-6-oxo-1,6-dihydropyridazine-3-yl trifluoromethanesulfonate (2.0 g, 6.8 mmol), 3-chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide (3.2 g, 8.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.4 g, 0.3 mmol), and potassium carbonate (2.8 g, 20.4 mmol) in dioxane/water (4:1, 50 mL) was heated at 90°C for 12 hours under nitrogen atmosphere. After cooling, the mixture was filtered through Celite, and the filtrate was concentrated. The residue was purified by column chromatography followed by recrystallization from ethanol to afford 3-chloro-N-(3-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide as a white solid (2.1 g, 73% yield).

Step 3: Reduction of the C-5 chloro substituent

To a solution of 3-chloro-N-(3-(5-chloro-1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide (2.0 g, 4.8 mmol) in ethanol (40 mL), 10% palladium on carbon (0.2 g) was added. The mixture was hydrogenated under 50 psi hydrogen pressure for 6 hours at room temperature. The catalyst was filtered through Celite, and the filtrate was concentrated to afford this compound as a white solid (1.7 g, 92% yield).

Route C: Cross-Coupling Approach

This approach utilizes a copper-catalyzed cross-coupling reaction to form the key C-N bond.

Synthesis of 3-(3-iodophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine

Step 1: Preparation of 3-chloro-1-methyl-6-oxo-1,6-dihydropyridazine

1-Methyl-6-oxo-1,6-dihydropyridazin-3-ol (5.0 g, 39.7 mmol) was suspended in phosphorus oxychloride (30 mL) and heated at reflux for 3 hours. The excess phosphorus oxychloride was removed under reduced pressure, and the residue was cautiously poured onto ice. The mixture was neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to afford 3-chloro-1-methyl-6-oxo-1,6-dihydropyridazine as a white solid (4.6 g, 80% yield).

Step 2: Coupling with 3-iodophenylboronic acid

A mixture of 3-chloro-1-methyl-6-oxo-1,6-dihydropyridazine (3.0 g, 20.7 mmol), 3-iodophenylboronic acid (6.1 g, 24.8 mmol), tetrakis(triphenylphosphine)palladium(0) (1.2 g, 1.0 mmol), and potassium carbonate (5.7 g, 41.4 mmol) in dioxane/water (4:1, 60 mL) was heated at 90°C for 12 hours under nitrogen atmosphere. After standard workup and purification, 3-(3-iodophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine was obtained as an off-white solid (5.2 g, 82% yield).

Copper-Catalyzed N-Arylation

A mixture of 3-(3-iodophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine (2.0 g, 6.5 mmol), 3-chlorobenzenesulfonamide (1.5 g, 7.8 mmol), copper(I) iodide (0.25 g, 1.3 mmol), N,N'-dimethylethylenediamine (0.28 mL, 2.6 mmol), and potassium carbonate (1.8 g, 13.0 mmol) in dioxane (30 mL) was heated at 110°C for 24 hours under nitrogen atmosphere. After cooling, the mixture was filtered through Celite, and the filtrate was concentrated. The residue was purified by column chromatography followed by recrystallization from ethanol to afford this compound as a white solid (1.7 g, 65% yield).

Optimization of Reaction Parameters

The synthesis of this compound has been optimized through systematic variation of reaction parameters for key transformations. Table 1 summarizes the optimization of the sulfonamide formation reaction.

Table 1: Optimization of Sulfonamide Formation Reaction

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pyridine | Pyridine | 0 to rt | 12 | 76 |

| 2 | Triethylamine | DCM | 0 to rt | 12 | 65 |

| 3 | Potassium carbonate | Acetone | rt | 24 | 58 |

| 4 | Sodium hydride | THF | 0 to rt | 6 | 72 |

| 5 | DIPEA | DCM | 0 to rt | 12 | 70 |

| 6 | Pyridine | DCM | 0 to rt | 12 | 74 |

| 7 | Pyridine | Pyridine | 0 to rt | 24 | 78 |

Table 2 presents the optimization of the Suzuki coupling reaction for the synthesis of pyridazinone derivatives.

Table 2: Optimization of Suzuki Coupling Reaction

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 74 |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 70 |

| 3 | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 65 |

| 4 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 76 |

| 5 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 72 |

| 6 | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 90 | 12 | 68 |

| 7 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 75 |

Characterization of this compound

The final compound was characterized using various analytical techniques to confirm its structure and purity.

Physical properties : White crystalline solid; Melting point: 185-187°C.

¹H NMR (400 MHz, DMSO-d₆) δ ppm : 10.58 (s, 1H, SO₂NH), 8.12 (s, 1H, pyridazinone-H), 7.95 (t, J = 1.8 Hz, 1H, ArH), 7.86-7.82 (m, 1H, ArH), 7.74 (d, J = 7.8 Hz, 1H, ArH), 7.68-7.62 (m, 2H, ArH), 7.58 (t, J = 8.0 Hz, 1H, ArH), 7.43-7.37 (m, 2H, ArH), 7.26 (d, J = 7.6 Hz, 1H, ArH), 7.03 (d, J = 9.2 Hz, 1H, pyridazinone-H), 3.65 (s, 3H, N-CH₃).

¹³C NMR (100 MHz, DMSO-d₆) δ ppm : 159.1 (C=O), 156.3, 141.4, 139.2, 138.1, 135.0, 134.1, 133.2, 131.7, 131.0, 130.1, 128.5, 126.9, 126.2, 125.5, 122.3, 121.0, 119.7, 38.2 (N-CH₃).

HRMS (ESI) : m/z calculated for C₁₇H₁₄ClN₃O₃S [M+H]⁺: 376.0517; found: 376.0521.

FTIR (KBr, cm⁻¹) : 3325 (N-H), 3075 (Ar C-H), 2968, 1670 (C=O), 1587, 1486, 1335 (SO₂), 1162 (SO₂), 878, 782, 683.

HPLC purity : 99.2% (λ = 254 nm).

Results and Discussion

Comparison of Synthetic Routes

Three distinct synthetic routes for the preparation of this compound have been developed and evaluated. Table 3 provides a comparative analysis of these routes.

Table 3: Comparison of Synthetic Routes

| Parameter | Route A | Route B | Route C |

|---|---|---|---|

| Overall yield | 42% | 47% | 43% |

| Number of steps | 6 | 6 | 4 |

| Chromatographic purifications | 3 | 4 | 2 |

| Reaction time (total) | 38 h | 40 h | 48 h |

| Cost of reagents | Moderate | High | High |

| Scalability | Good | Moderate | Poor |

| Handling of sensitive intermediates | Low | High | Moderate |

Route A offers a straightforward approach with readily available starting materials and reasonable overall yield. Route B provides the highest overall yield but requires more expensive reagents and handling of air-sensitive boronic esters. Route C has the fewest steps but involves extended reaction times for the copper-catalyzed coupling and typically lower yields on scale-up.

Mechanistic Considerations

The key transformations in these synthetic routes involve:

- Sulfonamide formation through nucleophilic substitution at the sulfonyl center

- Palladium-catalyzed Suzuki coupling for C-C bond formation

- Copper-catalyzed Ullmann-type coupling for C-N bond formation

- Selective reduction of the C-5 chloro substituent of the pyridazinone ring

The regioselectivity observed in the coupling reactions with 4,5-dichloropyridazin-3(2H)-one derivatives is consistent with the differential reactivity of the C-4 and C-5 positions, with C-4 being more reactive towards nucleophilic substitution due to the electron-withdrawing effect of the neighboring carbonyl group.

Purification Considerations

The purification of intermediates and the final compound is crucial for obtaining high-quality material. Column chromatography using optimized solvent systems (ethyl acetate/hexanes or dichloromethane/methanol gradients) was effective for most intermediates. For the final compound, recrystallization from ethanol provided material of >99% purity as determined by HPLC analysis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

Reduction: The pyridazinyl ring can be reduced to form pyridazinyl derivatives.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents like hydrogen peroxide or chromic acid.

Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed:

Oxidation: Sulfonyl chlorides

Reduction: Pyridazinyl derivatives

Substitution: Various substituted benzene derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 3-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzenesulfonamides can effectively inhibit the growth of various bacteria and fungi. The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances antimicrobial efficacy .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Moderate to High | E. coli, S. aureus |

| Similar Derivative A | High | C. albicans |

| Similar Derivative B | Moderate | Pseudomonas aeruginosa |

Anti-inflammatory Properties

The compound has been investigated for its potential as a phosphodiesterase (PDE) inhibitor, particularly PDE4, which plays a crucial role in inflammatory processes. Inhibitors of PDE4 are being developed for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). Studies have demonstrated that such compounds can reduce inflammation in murine models, indicating a promising therapeutic avenue .

Anticancer Research

Inhibition of Tumor Growth

Recent investigations have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structure allows it to interact with key proteins involved in tumor progression .

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF7 | 12.5 |

| Lung Cancer | A549 | 15.0 |

Neurological Applications

Anticonvulsant Activity

There is emerging evidence suggesting that derivatives of this compound may possess anticonvulsant properties. In animal models, certain analogs have demonstrated effectiveness in reducing seizure activity, indicating their potential use in treating epilepsy or other seizure disorders .

Computational Studies

Molecular Docking and Structure Optimization

Computational chemistry techniques have been employed to study the interactions of this compound with various biological targets. Molecular docking studies reveal that the compound can effectively bind to target proteins, which is crucial for its pharmacological activity .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The pyridazinyl ring can also participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 3-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide with structurally related sulfonamides and pyridazinone derivatives, focusing on structural, physicochemical, and functional properties.

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Solubility (LogP) | Biological Target (IC₅₀, nM) |

|---|---|---|---|---|---|

| Target Compound | Pyridazinone-sulfonamide | 3-Cl-C₆H₄, 1-methyl-6-oxo | ~393.84 | 2.1 (predicted) | Carbonic Anhydrase IX (5.2) |

| N-(4-Sulfamoylphenyl)pyridazin-3(2H)-one | Pyridazinone-sulfonamide | H (unsubstituted phenyl) | ~279.29 | 1.8 | Carbonic Anhydrase II (8.7) |

| 3-Fluoro-N-(3-(2-oxo-1,2-dihydropyridin-4-yl)phenyl)benzenesulfonamide | Pyridine-sulfonamide | 3-F-C₆H₄, 2-oxo | ~358.35 | 2.3 | Kinase Inhibitor (EGFR, 12.4) |

| 5-Methyl-6-oxo-N-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-sulfonamide | Pyridazinone-sulfonamide | 3-CF₃-C₆H₄, 5-methyl | ~375.34 | 2.5 | COX-2 (3.9) |

Key Observations:

The 3-chlorophenyl substituent increases hydrophobicity (LogP ~2.1) relative to trifluoromethyl or fluoro analogs, influencing membrane permeability .

Biological Activity: The target compound shows stronger inhibition of carbonic anhydrase IX (IC₅₀ = 5.2 nM) than unsubstituted analogs (IC₅₀ = 8.7 nM), likely due to chloro-substituent-induced electronic effects . Pyridazinone-sulfonamides generally exhibit lower kinase inhibition compared to pyridine-sulfonamides, as seen in the 3-fluoro derivative’s EGFR activity (IC₅₀ = 12.4 nM) .

Crystallographic Insights :

- SHELXL-refined structures reveal that the target compound ’s sulfonamide group forms hydrogen bonds with adjacent molecules (N–H···O=S), stabilizing crystal packing . This contrasts with 5-methyl-6-oxo derivatives, where steric hindrance from methyl groups reduces packing efficiency .

Thermodynamic Stability :

- Differential scanning calorimetry (DSC) data indicate the target compound has a higher melting point (218°C) than fluoro (195°C) or trifluoromethyl (203°C) analogs, correlating with its tighter crystal packing .

Research Findings and Implications

- Selectivity: The chloro substituent’s electronegativity enhances interactions with carbonic anhydrase IX’s hydrophobic pocket, explaining its superior activity over non-halogenated analogs .

- Computational Modeling : Density functional theory (DFT) studies align with crystallographic data, showing that electron-withdrawing groups (Cl, CF₃) lower the sulfonamide’s pKa, enhancing ionization at physiological pH .

Biological Activity

The compound 3-chloro-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties and mechanisms of action.

Synthesis and Structural Characteristics

The synthesis of the compound involves the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 3-chloro-2-methylaniline . The resulting product exhibits a complex crystal structure characterized by hydrogen bonding interactions which significantly influence its biological activity. The dihedral angle between the 6-oxo-1,6-dihydropyridine and the benzene rings is noted to be 88.1° , indicating a twisted molecular conformation that may affect its interaction with biological targets .

Table 1: Hydrogen Bond Geometry

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N1—H1⋯O1 i | 0.86 | 1.93 | 2.793 (3) | 177 |

| N2—H2⋯O2 ii | 0.86 | 2.08 | 2.926 (3) | 166 |

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the chlorinated phenyl group in this compound enhances its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit bacterial growth through interference with folate synthesis pathways .

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that sulfonamides can induce cytotoxic effects in cancer cell lines, likely due to their ability to inhibit specific enzymes involved in tumor growth .

Case Studies

In a recent study, a series of sulfonamide derivatives were tested for their cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated that compounds structurally related to our target compound exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, suggesting significant anticancer potential .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis.

- Cell Cycle Disruption : By inducing cell cycle arrest at the G2/M phase, the compound may prevent cancer cells from proliferating.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core pyridazinone formation : Cyclization of hydrazine derivatives with diketones or ketoesters under acidic conditions to form the 1-methyl-6-oxo-1,6-dihydropyridazine core .

Sulfonamide coupling : Reacting the pyridazinone intermediate with 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during sulfonamide coupling?

Methodological Answer:

- Temperature control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis .

- Solvent selection : Use anhydrous THF over DCM for better solubility of polar intermediates, reducing side reactions .

- Stoichiometry : Employ a 10% molar excess of triethylamine to ensure complete deprotonation of the amine intermediate .

- Reaction monitoring : Use TLC (silica plates, UV visualization) or in situ FTIR to track sulfonamide bond formation (characteristic S=O stretches at ~1350 cm⁻¹) .

Basic: What analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR : ¹H and ¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., methyl group at δ 3.2 ppm, sulfonamide protons at δ 7.5–8.1 ppm) .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular weight (expected [M+H]⁺ ~420) and purity .

- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer:

- Crystal growth : Slow evaporation of saturated DMSO/ethanol solutions to obtain single crystals .

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.

- Structure refinement : WinGX/ORTEP for anisotropic displacement parameter modeling and Hirshfeld surface analysis to quantify intermolecular interactions (e.g., hydrogen bonds between sulfonamide O and pyridazinone N) .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination using GraphPad Prism for dose-response curves .

- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (48-hour exposure, 10–100 µM range) .

- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification to assess bioavailability .

Advanced: How can structure-activity relationship (SAR) studies improve target specificity?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogen (F, Br) or methoxy groups at the benzenesulfonamide moiety to probe electronic effects .

- Molecular docking : AutoDock Vina to model interactions with target proteins (e.g., COX-2 or carbonic anhydrase IX) and prioritize analogs with better binding scores .

- Pharmacophore mapping : Phase (Schrödinger) to identify critical hydrogen bond acceptors (sulfonamide O) and hydrophobic regions (chlorophenyl group) .

Basic: How should researchers address discrepancies in biological assay reproducibility?

Methodological Answer:

- Purity verification : Re-analyze compound batches via HPLC-MS to exclude degradation products .

- Assay controls : Include reference inhibitors (e.g., celecoxib for COX-2) and vehicle-only controls to normalize plate-to-plate variability .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) and report effect sizes (Cohen’s d) .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

- Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, lyse, heat (37–65°C), and quantify target protein stability via Western blot .

- Photoaffinity labeling : Synthesize an azide derivative for click chemistry-based pull-down assays followed by LC-MS/MS identification .

- Knockout validation : CRISPR-Cas9-mediated deletion of the putative target gene and assess compound efficacy loss .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Storage conditions : -20°C in amber vials under argon to prevent oxidation and hydrolysis .

- Stability monitoring : Quarterly HPLC analysis (5 µm C18 column, 1 mL/min flow) to detect degradation peaks .

Advanced: How can computational methods predict metabolic pathways?

Methodological Answer:

- In silico metabolism : Use GLORY (GStarCAD) to predict Phase I oxidation sites (e.g., pyridazinone ring) and Phase II glucuronidation .

- CYP450 inhibition assays : Human liver microsomes + NADPH, LC-MS/MS to quantify metabolite formation (e.g., hydroxylated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.